Fmoc-L-threonine monohydrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

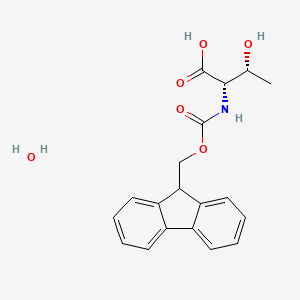

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

(2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxybutanoic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO5.H2O/c1-11(21)17(18(22)23)20-19(24)25-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16;/h2-9,11,16-17,21H,10H2,1H3,(H,20,24)(H,22,23);1H2/t11-,17+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGNQPFAECJFQNV-NRNQBQMASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Role of Fmoc-L-Threonine Monohydrate in Peptide Synthesis

Abstract

Threonine, a polar amino acid featuring a secondary hydroxyl group, is fundamental to the structure, function, and post-translational modification of peptides and proteins[1]. Its successful incorporation into synthetic peptides is a cornerstone of drug discovery and biochemical research. This guide provides a detailed examination of Fmoc-L-threonine, focusing on its monohydrate and side-chain protected forms, within the context of Solid-Phase Peptide Synthesis (SPPS). We will dissect the strategic importance of the Fmoc/tBu orthogonal system, provide field-proven experimental protocols, and analyze the causality behind key methodological choices to ensure high-fidelity peptide synthesis.

The Central Role of Protected Amino Acids in SPPS

Solid-Phase Peptide Synthesis (SPPS) revolutionized the construction of peptides by anchoring the C-terminal amino acid to an insoluble resin, allowing for the stepwise elongation of the peptide chain. This methodology enables the use of excess reagents to drive reactions to completion, with purification simplified to mere filtration and washing after each step[2].

The success of SPPS hinges on an orthogonal protection strategy, where two distinct classes of protecting groups are used:

-

Temporary Nα-Protecting Group: Shields the α-amino group of the incoming amino acid, preventing self-polymerization. It must be selectively removable at each cycle without disturbing other protecting groups or the resin linkage[3][4]. The 9-fluorenylmethyloxycarbonyl (Fmoc) group, which is labile to mild base, is the industry standard[2][5].

-

Permanent Side-Chain Protecting Groups: Mask reactive functionalities on amino acid side chains. These must remain stable throughout all coupling and Nα-deprotection cycles but be removable during the final cleavage step, typically under strongly acidic conditions[4][6].

This dual-protection scheme is the foundation of the widely adopted Fmoc/tBu strategy[7].

The Threonine Conundrum: The Imperative for Side-Chain Protection

The threonine side chain contains a nucleophilic secondary hydroxyl (-OH) group. If left unprotected during SPPS, this group can engage in critical side reactions:

-

O-acylation: The hydroxyl group can be acylated by the activated carboxyl group of the incoming amino acid, leading to the formation of ester bonds and branched peptide impurities. This significantly reduces the yield of the target peptide[8].

-

Dehydration (β-elimination): Under certain basic conditions, particularly during Fmoc deprotection or coupling, the β-hydroxyl group can be eliminated, resulting in the formation of a dehydroamino acid residue[9].

-

Acyl Migration: O→N and N→O acyl shifts can occur, compromising the integrity of the peptide backbone[6].

Therefore, effective protection of the threonine side chain is not optional but essential for achieving high purity and yield in the final product[1][6][8].

Dissecting the Key Reagent: Fmoc-L-Threonine Derivatives

The standard building block for incorporating threonine in Fmoc-SPPS is N-α-9-fluorenylmethoxycarbonyl-O-tert-butyl-L-threonine , commonly abbreviated as Fmoc-Thr(tBu)-OH [1][10]. Let's analyze its components.

The Nα-Fmoc Group: The Temporary Shield

The Fmoc group is the linchpin of the Nα-protection strategy. Its removal is achieved via a base-catalyzed β-elimination mechanism[11]. A secondary amine, typically 20% piperidine in N,N-dimethylformamide (DMF), abstracts the acidic proton on the C9 carbon of the fluorenyl ring. This leads to the formation of a stable dibenzofulvene (DBF)-piperidine adduct and the release of the free N-terminal amine of the peptide chain, ready for the next coupling cycle[11][12]. The stability of the Fmoc group to acidic conditions ensures the orthogonality required for the Fmoc/tBu strategy[12][13].

The O-tert-Butyl (tBu) Group: The Permanent Side-Chain Armor

The tert-butyl (tBu) ether is the most common protecting group for the threonine side chain[3][8]. Its key features are:

-

Base Stability: It is completely stable to the piperidine solution used for Fmoc deprotection, ensuring the integrity of the side chain throughout the synthesis[1][14].

-

Acid Lability: It is efficiently removed during the final cleavage step by strong acids, such as trifluoroacetic acid (TFA)[10][14].

This orthogonal stability profile makes Fmoc-Thr(tBu)-OH an indispensable reagent for routine SPPS[10].

The Monohydrate Form: A Note on Stability and Handling

Fmoc-L-threonine is often supplied as a monohydrate, meaning one molecule of water is incorporated into its crystalline structure[15][]. This form is often preferred as the crystalline structure can enhance the compound's stability and shelf-life, ensuring precise quantification and handling during the weighing and dissolution steps of synthesis[].

Data Presentation: Properties of Fmoc-Thr(tBu)-OH

| Property | Value | Reference |

| Chemical Formula | C₂₃H₂₇NO₅ | [1] |

| Molecular Weight | 397.47 g/mol | [1] |

| Appearance | White to off-white powder | [1] |

| Solubility | Soluble in DMF, NMP, DCM | [1] |

| Nα-Protection | Fmoc (Base-labile) | [10] |

| Side-Chain Protection | tert-butyl (tBu) (Acid-labile) | [10] |

Experimental Workflow: Incorporation of Fmoc-Thr(tBu)-OH in SPPS

The following section details a generalized, self-validating protocol for a single coupling cycle of Fmoc-Thr(tBu)-OH on a 0.1 mmol scale. Optimization may be required based on the specific peptide sequence and resin used.

Diagram: The Solid-Phase Peptide Synthesis (SPPS) Cycle

Caption: Generalized workflow for a single amino acid incorporation cycle in Fmoc-SPPS.

Step 1: Nα-Fmoc Deprotection

-

Rationale: To expose the N-terminal amine of the resin-bound peptide, making it available for coupling with the next amino acid.

-

Protocol:

-

Swell the peptide-resin in peptide synthesis grade DMF for 30-60 minutes[11][17].

-

Drain the DMF and add a solution of 20% (v/v) piperidine in DMF to the resin[8][11].

-

Agitate the mixture for 3-5 minutes at room temperature[11].

-

Drain the solution. The UV absorbance of the filtrate can be measured (~301 nm) to quantify Fmoc removal[11].

-

Repeat the treatment with fresh 20% piperidine/DMF for 10-15 minutes to ensure complete deprotection[11][18].

-

Drain the solution and wash the resin thoroughly with DMF (5-6 times) to remove all traces of piperidine and the DBF adduct[10][18]. A final wash with Dichloromethane (DCM) can also be performed[10].

-

Validation: Perform a qualitative test (e.g., Kaiser test) on a small resin sample to confirm the presence of free primary amines[19]. A positive result (blue beads) indicates successful deprotection.

-

Step 2: Amino Acid Activation and Coupling

-

Rationale: To convert the carboxylic acid of Fmoc-Thr(tBu)-OH into a highly reactive species that readily forms a peptide bond with the free amine on the resin. Steric hindrance from both the threonine side chain and the N-methyl group (if present) can slow coupling kinetics, necessitating efficient activation[9].

-

Protocol:

-

In a separate vessel, dissolve Fmoc-Thr(tBu)-OH (3-5 equivalents relative to resin loading) and a coupling reagent (e.g., HBTU, 3-5 eq.) in DMF[8][10].

-

Add a non-nucleophilic base, typically N,N-Diisopropylethylamine (DIPEA) (6-10 eq.), to the solution. This initiates the activation process[8][10]. The solution may change color.

-

Allow the activation to proceed for several minutes[8].

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the mixture via shaker or nitrogen bubbling for 1-2 hours at room temperature[8][10]. For difficult or sterically hindered couplings, reaction time may be extended[8].

-

Drain the coupling solution and wash the resin extensively with DMF (5-6 times) to remove unreacted reagents and by-products[10].

-

Validation: Perform a Kaiser test. A negative result (colorless/yellow beads) indicates the reaction has gone to completion, as all primary amines have been acylated.

-

Diagram: Key Chemical Structures in Threonine Incorporation

Caption: Chemical structures of the core building block and its protecting groups.

Navigating Challenges and Optimizing Synthesis

While Fmoc-Thr(tBu)-OH is a robust building block, challenges can arise, particularly in "difficult" sequences prone to aggregation[8][20].

Comparative Data: Side-Chain Protection and Coupling Reagents

The choice of protecting group and coupling reagent can significantly impact synthesis outcomes.

Table: Comparison of Threonine Side-Chain Protecting Groups

| Protecting Group | Key Characteristics | Advantages | Disadvantages | Cleavage Condition |

| tert-Butyl (tBu) | Industry standard, robust. | High stability during synthesis; cost-effective[8]. | Can contribute to aggregation in some sequences[8]. | Strong Acid (e.g., >90% TFA)[8][14]. |

| Trityl (Trt) | More acid-labile. | Useful for synthesizing protected peptide fragments; removed under milder acid conditions[3][8][14]. | Bulkier, can be less stable in some contexts. | Mild Acid (e.g., 1% TFA in DCM)[3][14]. |

Table: Comparison of Common Coupling Reagents for Threonine

| Reagent | Class | Advantages | Considerations |

| HBTU / TBTU | Aminium Salt | Highly efficient, fast reaction times, by-products are soluble[21][22]. | Can react with free amines if pre-activation is not done correctly[13]. |

| HATU / HCTU | Aminium Salt | More powerful than HBTU, excellent for sterically hindered couplings[8][14]. | Higher cost. |

| DIC / HOBt | Carbodiimide | Low-racemization protocol, cost-effective, DIU by-product is soluble in some solvents[21][22]. | Slower kinetics than aminium salts; DCC produces an insoluble urea by-product[13]. |

Advanced Strategy: Pseudoproline Dipeptides

For sequences prone to severe aggregation, standard methods may fail. Pseudoproline dipeptides, such as Fmoc-Xaa-Thr(ΨPro)-OH, can be incorporated to introduce a temporary "kink" in the peptide backbone. This disrupts the inter-chain hydrogen bonding that leads to aggregation. The native threonine structure is fully restored during the final TFA cleavage[19][23].

Final Cleavage and Deprotection

Once the entire peptide sequence is assembled, the final step is to cleave the peptide from the resin and simultaneously remove all acid-labile side-chain protecting groups, including the tBu group from threonine.

-

Rationale: To liberate the final, unprotected peptide product.

-

Protocol:

-

Wash the final peptide-resin with DCM and dry it under vacuum.

-

Prepare a cleavage cocktail, typically containing 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS)[10]. The scavengers (water, TIS) are critical to trap reactive cationic species generated during deprotection, preventing side reactions.

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature[8].

-

Filter the resin and collect the filtrate containing the peptide.

-

Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether[8].

-

Centrifuge to pellet the peptide, decant the ether, and dry the final product. The crude peptide can then be purified by preparative HPLC.

-

Conclusion

Fmoc-L-threonine monohydrate, and specifically its side-chain protected derivative Fmoc-Thr(tBu)-OH, is an indispensable component in the toolkit of the peptide chemist. Its design is a masterclass in chemical orthogonality, enabling the precise and controlled incorporation of threonine into complex peptide sequences. By understanding the function of each component—the base-labile Fmoc group, the acid-labile tBu group, and the stabilizing monohydrate form—and by applying robust, validated protocols, researchers can effectively navigate the challenges of SPPS to achieve high-purity, high-yield synthesis of peptides for transformative applications in science and medicine.

References

- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). UCI Chemistry.

- Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. (n.d.). Total Synthesis.

- N-Terminal Deprotection - Fmoc removal. (n.d.). Aapptec Peptides.

- Amino Acid Derivatives for Peptide Synthesis. (n.d.).

- Coupling Reagents. (n.d.). Aapptec Peptides.

- Divergent Behavior of Glycosylated Threonine and Serine Derivatives in Solid Phase Peptide Synthesis. (n.d.). PMC - NIH.

- Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. (n.d.).

- A building block for PSGL-1 via Fmoc-assisted solid-phase peptide synthesis. (n.d.). PMC - NIH.

- Improved Acylation of Pseudoproline: Masked Threonine in Flow Peptide Chemistry. (2023). ACS Publications.

- Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.).

- Does anyone observed that purple colour evolved during a coupling in solid phase peptide sinthsys when coupling Fmoc-Thr(tBu)-OH ?. (2021). ResearchGate.

- 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. (2024).

- Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. (2013). Luxembourg Bio Technologies.

- Fmoc-Thr-OH, N-Fmoc-L-threonine; CAS 73731-37-0. (n.d.). Aapptec Peptides.

- Handles for Fmoc Solid-Phase Synthesis of Protected Peptides. (n.d.). ACS Publications.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. peptide.com [peptide.com]

- 3. peptide.com [peptide.com]

- 4. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 5. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 6. alfachemic.com [alfachemic.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. total-synthesis.com [total-synthesis.com]

- 13. chempep.com [chempep.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. CAS 73731-37-0: this compound | CymitQuimica [cymitquimica.com]

- 17. chem.uci.edu [chem.uci.edu]

- 18. peptide.com [peptide.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. blog.mblintl.com [blog.mblintl.com]

- 21. peptide.com [peptide.com]

- 22. bachem.com [bachem.com]

- 23. pubs.acs.org [pubs.acs.org]

The Cornerstone of Modern Peptide Synthesis: An In-depth Guide to the Fmoc Protecting Group in SPPS

For researchers, scientists, and drug development professionals, the synthesis of peptides is a foundational technology. The ability to construct these complex biomolecules with precision underpins advancements in therapeutics, diagnostics, and fundamental biological research. Among the various strategies for Solid-Phase Peptide Synthesis (SPPS), the use of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group has become the predominant methodology.[1][2] Its widespread adoption is a testament to its robustness, versatility, and the milder chemical environment it affords, making it highly compatible with the synthesis of complex and modified peptides.[2][3]

This technical guide provides a comprehensive exploration of the Fmoc group's critical role in SPPS. Moving beyond a simple recitation of protocols, we will delve into the mechanistic underpinnings of Fmoc chemistry, the rationale behind procedural choices, and the strategies to navigate the common challenges encountered in the field.

The Principle of Orthogonality: The Strategic Advantage of Fmoc Chemistry

The elegance of Fmoc-based SPPS lies in its adherence to the principle of orthogonality.[][5] In the context of peptide synthesis, orthogonality refers to the use of protecting groups that can be removed under distinct chemical conditions, without affecting other protecting groups on the peptide chain.[6][7] This allows for the selective deprotection of the α-amino group at each cycle of amino acid addition, while the side-chain protecting groups remain intact until the final cleavage step.[2][5]

The Fmoc/tBu (tert-butyl) strategy exemplifies this principle perfectly:

-

Temporary α-Amino Protection: The Fmoc group is labile to basic conditions, typically a solution of a secondary amine like piperidine.[8][9]

-

Permanent Side-Chain Protection: The side chains of reactive amino acids are protected with acid-labile groups, such as tert-butyl (tBu), trityl (Trt), and 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf).[5][6] These groups are stable to the basic conditions used for Fmoc removal but are efficiently cleaved by strong acids like trifluoroacetic acid (TFA) during the final step of releasing the peptide from the solid support.[2][8]

This orthogonal scheme is a significant departure from the older Boc (tert-butyloxycarbonyl) strategy, which relies on graded acid lability.[8][9] In Boc-SPPS, both the temporary Nα-Boc group and the side-chain protecting groups (often benzyl-based) are removed by acid, but at different concentrations.[6] The repeated exposure to moderately strong acid for Boc deprotection can lead to the gradual loss of side-chain protecting groups, a complication largely avoided in Fmoc chemistry.[2]

Comparison of Fmoc and Boc SPPS Strategies

| Feature | Fmoc Strategy | Boc Strategy |

| Nα-Protecting Group | 9-fluorenylmethoxycarbonyl (Fmoc) | tert-butyloxycarbonyl (Boc) |

| Nα-Deprotection Condition | Mild base (e.g., 20% piperidine in DMF) | Moderately strong acid (e.g., TFA in DCM) |

| Side-Chain Protection | Acid-labile (e.g., tBu, Trt) | Acid-labile (benzyl-based, cleaved by strong acid) |

| Final Cleavage | Strong acid (e.g., TFA) | Very strong acid (e.g., HF) |

| Orthogonality | High degree of true orthogonality | Partial orthogonality based on graded acid lability |

| Automation Friendliness | High, due to non-corrosive reagents and UV monitoring | Lower, requires specialized equipment for handling HF |

This fundamental difference in chemical strategy makes Fmoc-SPPS particularly advantageous for the synthesis of long peptides and those containing sensitive modifications like phosphorylation and glycosylation, which may not be stable under the harsh acidic conditions of Boc-SPPS.[3]

The Mechanism of Fmoc Deprotection: A Base-Induced Elimination

The removal of the Fmoc group is a critical and repeated step in the SPPS cycle. Understanding its mechanism is key to optimizing reaction conditions and troubleshooting incomplete deprotection. The process is a base-induced β-elimination reaction.[][6]

-

Proton Abstraction: A base, typically piperidine, abstracts the relatively acidic proton from the C9 position of the fluorenyl ring system.[6][10]

-

β-Elimination: This deprotonation leads to a β-elimination reaction, resulting in the formation of dibenzofulvene (DBF) and the release of the free amine of the peptide chain via an unstable carbamic acid intermediate that decarboxylates.[2][]

-

Scavenging of Dibenzofulvene: The liberated DBF is a reactive electrophile that can undergo a Michael-type addition with the newly deprotected amine of the peptide, leading to irreversible chain termination.[6][11] To prevent this, a secondary amine like piperidine is used in excess. Piperidine acts not only as the base for deprotection but also as a scavenger, trapping the DBF to form a stable fulvene-piperidine adduct.[2][12] This adduct is then easily washed away from the resin-bound peptide.[2]

// Nodes Fmoc_Peptide [label="Fmoc-NH-Peptide-Resin", fillcolor="#F1F3F4", fontcolor="#202124"]; Piperidine1 [label="Piperidine\n(Base)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate [label="Deprotonated\nIntermediate", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Free_Amine [label="H₂N-Peptide-Resin\n(Free Amine)", fillcolor="#34A853", fontcolor="#FFFFFF"]; DBF [label="Dibenzofulvene (DBF)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Piperidine2 [label="Piperidine\n(Scavenger)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Adduct [label="DBF-Piperidine Adduct\n(Washed Away)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Fmoc_Peptide -> Intermediate [label="1. Proton Abstraction"]; Piperidine1 -> Intermediate; Intermediate -> Free_Amine [label="2. β-Elimination"]; Intermediate -> DBF; DBF -> Adduct [label="3. Scavenging"]; Piperidine2 -> Adduct; }

Fmoc Deprotection Mechanism.

The strong UV absorbance of the dibenzofulvene-piperidine adduct provides a convenient method for real-time monitoring of the deprotection reaction, a feature that has greatly facilitated the automation of Fmoc-SPPS.[3]

Core Experimental Protocols in Fmoc-SPPS

A successful peptide synthesis relies on the meticulous execution of a cyclical process. Each cycle adds one amino acid to the growing peptide chain and consists of three main stages: deprotection, activation/coupling, and washing.

The SPPS Cycle Workflow

// Nodes Start [label="Start:\nFmoc-AA-Peptide-Resin", fillcolor="#F1F3F4", fontcolor="#202124"]; Deprotection [label="1. Fmoc Deprotection\n(20% Piperidine/DMF)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Wash1 [label="2. Washing\n(DMF)", fillcolor="#FBBC05", fontcolor="#202124"]; Coupling [label="3. Amino Acid Coupling\n(Fmoc-AA-OH, Activator)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Wash2 [label="4. Washing\n(DMF, DCM)", fillcolor="#FBBC05", fontcolor="#202124"]; Cycle_End [label="End of Cycle:\nFmoc-AA(n+1)-Peptide-Resin", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Deprotection; Deprotection -> Wash1 [label="Removes Piperidine & Adduct"]; Wash1 -> Coupling; Coupling -> Wash2 [label="Removes Excess Reagents"]; Wash2 -> Cycle_End; Cycle_End -> Deprotection [label="Repeat for next AA", style=dashed]; }

The cyclical workflow of Fmoc-SPPS.

Protocol 1: Fmoc Deprotection

This protocol is designed to ensure the complete removal of the Fmoc group, preparing the peptide-resin for the next coupling step.

-

Resin Swelling: Swell the peptide-resin in N,N-dimethylformamide (DMF).

-

Initial Deprotection: Drain the DMF and add a solution of 20% (v/v) piperidine in DMF to the resin. Agitate the mixture for 5-10 minutes at room temperature.[1]

-

Solution Drainage: Drain the deprotection solution. The characteristic UV absorbance of the filtrate can be measured to quantify the extent of deprotection.

-

Second Deprotection: To ensure complete removal, repeat the treatment with 20% piperidine in DMF for another 5-10 minutes.[1]

-

Thorough Washing: Drain the solution and wash the resin extensively with DMF (at least 5 times) to completely remove all traces of piperidine and the DBF-piperidine adduct.[1] Residual piperidine can cause the deprotection of the incoming Fmoc-amino acid, leading to double incorporation.

Protocol 2: Amino Acid Activation and Coupling

The formation of the peptide bond requires the activation of the carboxylic acid of the incoming amino acid. This protocol details a common method using HBTU/HATU activators.

-

Prepare Amino Acid Solution: In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to the resin loading) and a coupling activator such as HBTU or HATU (3-5 equivalents) in DMF.

-

Base Addition: Add a non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA) (6-10 equivalents), to the amino acid solution to facilitate the activation and neutralize the protonated amine on the resin.

-

Pre-activation (Optional but Recommended): Allow the mixture to stand for a few minutes for pre-activation.

-

Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture for 30-60 minutes at room temperature.

-

Monitoring: The completion of the coupling reaction can be monitored using a qualitative colorimetric test, such as the Kaiser (ninhydrin) test, which detects free primary amines.[13][14] A negative result (yellow beads) indicates a complete reaction.[13]

-

Washing: After the reaction is complete, drain the coupling solution and wash the resin thoroughly with DMF and dichloromethane (DCM) to remove excess reagents and byproducts.[1]

Navigating Common Side Reactions in Fmoc-SPPS

Despite its robustness, Fmoc-SPPS is not without potential challenges. A thorough understanding of common side reactions is crucial for troubleshooting and ensuring the synthesis of high-purity peptides.

-

Aspartimide Formation: This is a significant side reaction, particularly in sequences containing aspartic acid (Asp), especially when followed by Gly, Ser, or Asn.[11][15] The side-chain carboxyl group can cyclize onto the peptide backbone, catalyzed by the piperidine used for Fmoc deprotection.[6] This can lead to epimerization at the Asp residue and the formation of β- and α-piperidide adducts.[15]

-

Diketopiperazine Formation: This side reaction is most prevalent at the dipeptide stage.[15] The deprotected N-terminal amine can attack the C-terminal ester linkage to the resin, cleaving the dipeptide from the support as a cyclic diketopiperazine. This is especially common when Proline is in the first or second position.[15]

-

Racemization: The loss of stereochemical integrity (epimerization) can occur during the activation step of amino acid coupling.[17] Cysteine and Histidine are particularly susceptible.[18]

-

Aggregation: As the peptide chain elongates, it can fold and form intermolecular hydrogen bonds, leading to aggregation.[15] This can hinder the access of reagents to the reactive sites, resulting in incomplete deprotection and coupling.

-

Mitigation: Strategies to disrupt aggregation include using "difficult sequence" protocols, such as switching to more polar solvents like N-methylpyrrolidone (NMP), performing couplings at elevated temperatures (microwave synthesis), or incorporating backbone-protecting groups like the Hmb group.[11][15]

-

The Importance of High-Purity Building Blocks

The final purity of a synthetic peptide is directly correlated to the quality of the starting materials. The use of high-purity Fmoc-amino acids is paramount for successful SPPS.[2][3] Impurities in the amino acid building blocks, such as diastereomers, deletion sequences from the amino acid synthesis, or residual acetic acid, can be incorporated into the growing peptide chain, leading to difficult-to-remove impurities in the final product.[3][19] Therefore, sourcing Fmoc-amino acids from reputable suppliers with stringent quality control is a critical, though often overlooked, aspect of peptide synthesis.[2] Purification of Fmoc-amino acids prior to synthesis has been shown to significantly increase the purity of the final crude peptide.[19]

Conclusion

The Fmoc protecting group is more than just a chemical moiety; it is the linchpin of the most widely used strategy for modern peptide synthesis. Its base lability, coupled with the acid lability of common side-chain protecting groups, provides a truly orthogonal system that has enabled the routine synthesis of increasingly complex peptides.[2][20] By understanding the fundamental mechanisms, mastering the core protocols, and being aware of potential side reactions and their mitigation strategies, researchers can fully leverage the power of Fmoc-SPPS. This knowledge empowers scientists in academia and industry to confidently and efficiently construct the peptide molecules that drive discovery and innovation in medicine and biotechnology.

References

- Vertex AI Search. Overview of Solid Phase Peptide Synthesis (SPPS).

- AltaBioscience. Fmoc Amino Acids for SPPS.

- ChemPep. Fmoc Solid Phase Peptide Synthesis.

- Behrendt, R., White, P., & Offer, J. Advances in Fmoc solid-phase peptide synthesis. PMC - NIH.

- BOC Sciences.

- Luxembourg Bio Technologies. Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis.

- Galiano, V., et al.

- LGC Standards. Focus on FMOC chemistry.

- Protheragen. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol.

- ResearchGate. Advances in Fmoc solid-phase peptide synthesis.

- Semantic Scholar. Advances in Fmoc solid-phase peptide synthesis.

- Benchchem. Comparison of Boc versus Fmoc protection in solid-phase peptide synthesis.

- Benchchem. Potential side reactions of the azide group in Fmoc SPPS.

- Benchchem. A Head-to-Head Comparison: Fmoc vs. Boc Solid-Phase Peptide Synthesis for Challenging Sequences.

- Sigma-Aldrich. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides.

- Pícharz, M., et al. Side reactions in the SPPS of Cys-containing peptides. PubMed.

- Benchchem. A Technical Guide to Fmoc Solid-Phase Peptide Synthesis.

- Amblard, M., et al. Methods and protocols of modern solid phase peptide synthesis.

- Slideshare. T boc fmoc protocols in peptide synthesis.

- Peptide Port. Fmoc Solid Phase Peptide Synthesis Protocol.

- Benchchem. Technical Support Center: Troubleshooting Fmoc-D-Val-OH Coupling in SPPS.

- Biosynth. Protecting Groups in Peptide Synthesis.

- AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis.

- ChemPep. Overview of Fmoc Amino Acids.

- Springer Nature Experiments. Methods for Removing the Fmoc Group.

- Benchchem. Technical Support Center: Troubleshooting Common Side Reactions of Serine in Fmoc-SPPS.

- Vergel Galeano, C. F., et al. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. SciELO México.

- The Organic Chemistry Tutor. Deprotecting Fmoc Group Mechanism. YouTube.

- Nowick Laboratory.

- Sethi, M. K., et al. Impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry.

- Al Musaimi, O., et al. Green Chemistry - In situ Fmoc removal.

- Belyntic.

- ResearchGate.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 3. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chempep.com [chempep.com]

- 6. peptide.com [peptide.com]

- 7. biosynth.com [biosynth.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chempep.com [chempep.com]

- 12. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis [scielo.org.mx]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. luxembourg-bio.com [luxembourg-bio.com]

- 15. peptide.com [peptide.com]

- 16. researchgate.net [researchgate.net]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]

- 19. ajpamc.com [ajpamc.com]

- 20. Emerging Trends in Solid State Phase Peptide Synthesis | Blog [aurigeneservices.com]

A Senior Application Scientist's Guide to L-Threonine vs. Fmoc-L-Threonine Monohydrate in Research

Executive Summary: The Tale of Two Threonines

In the landscape of modern biological and chemical research, the amino acid L-threonine is a molecule of fundamental importance. However, its application is not monolithic. Researchers encounter it in two primary forms: the native, unprotected L-threonine and its N-α-protected derivative, Fmoc-L-threonine monohydrate. The choice between these is not arbitrary; it is dictated entirely by the experimental context and represents a critical decision point that determines the success of entire research campaigns, from cell-based assays to the synthesis of novel peptide therapeutics.

This guide provides an in-depth technical analysis of these two reagents. We will move beyond simple catalog descriptions to explore the core chemical principles, strategic applications, and detailed methodologies that govern their use. For the researcher, scientist, or drug development professional, this document serves as a practical manual for making informed, effective decisions in the laboratory.

Molecular Profiles: A Comparative Overview

The fundamental difference between L-threonine and its Fmoc-protected counterpart lies in the temporary "blocking" of the alpha-amino group. This single modification drastically alters the molecule's chemical reactivity, solubility, and ultimately, its field of application. The monohydrate form of Fmoc-L-threonine simply indicates the presence of one water molecule per molecule of the compound, which can contribute to its crystalline structure and stability[][2].

| Property | L-Threonine | This compound |

| IUPAC Name | (2S,3R)-2-Amino-3-hydroxybutanoic acid[3] | (2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxybutanoic acid[][4] |

| CAS Number | 72-19-5[3] | 73731-37-0[2][5] |

| Molecular Formula | C₄H₉NO₃[3] | C₁₉H₁₉NO₅ · H₂O[2] |

| Molecular Weight | 119.12 g/mol [3][6] | 359.37 g/mol (341.36 g/mol anhydrous)[5][7] |

| Appearance | Crystalline powder[3] | White to off-white powder/solid[5][7] |

| Melting Point | ~256 °C (decomposes)[3] | 90 - 100 °C[5][7] |

| Solubility | Soluble in water (50 mg/mL)[3] | Soluble in organic solvents (DMF, DMSO); less soluble in water[2][7] |

| Primary Role | Biological building block, nutrient | Chemical synthesis building block |

| Key Feature | Free amino and carboxyl groups | N-α-amino group protected by a base-labile Fmoc group[][2] |

The Unprotected Amino Acid: L-Threonine in Biological Systems

L-Threonine in its native form is an essential amino acid, meaning it cannot be synthesized by humans and must be obtained from the diet[8]. Its utility in research is directly tied to its fundamental roles in biology.

Application in Cell Culture and Biotechnology

The most common research application of L-threonine is as a critical component of cell culture media[3][]. Its presence is non-negotiable for the successful in vitro cultivation of mammalian and microbial cells.

-

Causality: Cells require a constant supply of essential amino acids to synthesize proteins necessary for growth, proliferation, and viability[10]. L-threonine is a direct building block for countless proteins and is also vital for the production of antibodies (monoclonal and recombinant), making it indispensable in biomanufacturing[3][10]. Furthermore, it plays a role in post-translational modifications like O-linked glycosylation, which is crucial for the proper folding and function of many therapeutic proteins[].

Application in Nutritional and Metabolic Studies

As a precursor for other biomolecules, including glycine, and a substrate in various metabolic pathways, L-threonine is a key compound in nutritional science and metabolic research[8][][11].

-

Causality: Researchers use L-threonine to investigate metabolic pathways related to energy production and nucleotide biosynthesis[]. Studies often involve supplementing diets or cell media with L-threonine to observe its effects on intestinal health, immune function, and protein synthesis rates in various tissues[6][12]. For example, threonine is crucial for the synthesis of mucin, a protein essential for protecting the gut lining, making it a focus in gastrointestinal research[12].

The Protected Amino Acid: Fmoc-L-Threonine in Chemical Synthesis

When the goal shifts from sustaining life to building molecules from scratch, the reactive nature of L-threonine's amino group becomes a liability. Unprotected amino acids, if used in synthesis, would randomly polymerize, leading to a chaotic mixture of products. This is where the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group becomes essential.

Core Application: Solid-Phase Peptide Synthesis (SPPS)

The primary and most significant application of this compound is as a building block in Fmoc-based Solid-Phase Peptide Synthesis (SPPS)[][5][13]. SPPS is the cornerstone of modern peptide drug discovery and research, allowing for the stepwise construction of a specific peptide sequence on an insoluble resin support[13][14].

-

Causality and Mechanism: The Fmoc group is a temporary shield for the N-α-amino group. Its key feature is its stability in acidic conditions but lability (removability) under mild basic conditions, typically using a solution of piperidine in a solvent like N,N-dimethylformamide (DMF)[13][15]. This orthogonality is the foundation of the Fmoc strategy. It allows the side-chain protecting groups (often acid-labile, like tert-butyl) and the resin linker to remain intact during the iterative cycle of N-α-deprotection and coupling of the next amino acid[16][17]. The hydroxyl group on the threonine side chain is also typically protected (e.g., with a tert-butyl group) to prevent unwanted side reactions during synthesis[13][16].

Advanced Synthetic and Material Science Applications

Beyond standard SPPS, Fmoc-L-threonine is used in:

-

Peptide Fragment Condensation: Synthesizing smaller peptide fragments that are later joined together in solution.

-

Drug Discovery: Creating peptide libraries for screening and identifying new therapeutic candidates[].

-

Material Science: Its ability to participate in self-assembly makes it useful in the development of nanostructures and biomedical materials like biodegradable polymers for drug delivery[][18].

Strategic Decision-Making: Which Threonine to Choose?

The choice between L-threonine and Fmoc-L-threonine is fundamentally a choice between biology and chemistry. The following decision-making framework can guide researchers to the correct reagent.

Caption: A decision workflow for selecting the appropriate threonine variant.

Key Experimental Protocols

The following protocols are provided as a self-validating framework. They include not just the steps, but the scientific rationale and checkpoints critical for success.

Protocol: Supplementing Mammalian Cell Culture Medium with L-Threonine

Objective: To prepare a complete growth medium by supplementing a basal medium with L-Threonine.

Materials:

-

Basal medium (e.g., DMEM, RPMI-1640) lacking L-Threonine

-

Sterile L-Threonine powder (cell culture grade)[3]

-

Sterile, cell culture grade water (Water-for-Injection or equivalent)

-

Sterile 0.22 µm syringe filter

-

Sterile storage bottles

Methodology:

-

Stock Solution Preparation (Causality: Creating a concentrated, sterile source for accurate dosing):

-

Calculate the required mass of L-Threonine to create a 100x stock solution. For example, standard DMEM contains 95.2 mg/L (0.8 mM) L-Threonine[19]. A 100x stock would be 9.52 g/L.

-

In a sterile biological safety cabinet, dissolve the calculated mass of L-Threonine powder in a known volume of sterile water. Gentle warming may be required to fully dissolve the powder.

-

Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile bottle.

-

-

Medium Supplementation (Causality: Achieving the final, physiologically relevant concentration):

-

To 495 mL of basal medium, aseptically add 5 mL of the 100x sterile L-Threonine stock solution. This brings the total volume to 500 mL and the concentration to 1x.

-

Mix the final medium gently by swirling.

-

-

Quality Control & Storage (Causality: Ensuring sterility and stability):

-

Label the bottle clearly with the contents and date of preparation.

-

Store the complete medium at 2-8°C, protected from light.

-

Self-Validation: Before use, visually inspect the medium for any signs of microbial contamination (cloudiness). A sample can be incubated separately as a sterility check.

-

Protocol: Incorporating Fmoc-L-Threonine into a Peptide Chain via SPPS

This protocol outlines a single coupling cycle on a solid-phase resin. Threonine's side chain is assumed to be protected with a tert-butyl (tBu) group: Fmoc-L-Thr(tBu)-OH.

Caption: Standard cycle for incorporating an Fmoc-amino acid in SPPS.

Materials:

-

Peptide-resin with a free N-terminal amine

-

Fmoc-L-Thr(tBu)-OH

-

Coupling/Activating agent (e.g., HBTU)

-

Base (e.g., DIPEA)

-

Solvents: DMF, Dichloromethane (DCM)

-

Kaiser test kit

Methodology:

-

Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes to ensure reagents can access all reaction sites.

-

Fmoc Deprotection (Causality: Exposing the amine for the next coupling reaction):

-

Drain the DMF. Add the 20% piperidine/DMF solution to the resin.

-

Agitate for 5-20 minutes. For sterically hindered residues like threonine, a "double deprotection" (repeating the step with fresh reagent) is often advisable to ensure complete removal[22].

-

Drain the deprotection solution.

-

-

Washing (Causality: Removing all traces of piperidine, which would neutralize the incoming activated amino acid):

-

Wash the resin thoroughly with DMF (e.g., 5-7 times).

-

-

Self-Validation: Kaiser Test (Causality: Confirming the presence of a free primary amine):

-

Take a small sample of beads. Perform the Kaiser (ninhydrin) test. A positive result (blue/purple beads) confirms successful Fmoc removal and readiness for coupling[22]. A negative result (yellow beads) indicates incomplete deprotection, which must be addressed before proceeding.

-

-

Amino Acid Coupling (Causality: Forming the new peptide bond):

-

In a separate vessel, dissolve Fmoc-L-Thr(tBu)-OH (e.g., 4 equivalents relative to resin loading), HBTU (e.g., 3.9 equivalents), and DIPEA (e.g., 8 equivalents) in DMF. This "pre-activates" the carboxylic acid.

-

Add the activated amino acid solution to the washed, deprotected resin.

-

Agitate for 1-2 hours.

-

-

Final Washing (Causality: Removing excess reagents and byproducts):

-

Drain the coupling solution.

-

Wash the resin thoroughly with DMF, followed by DCM, and then DMF again to prepare for the next cycle. The resin now has L-threonine added to the chain and is ready for the deprotection of this new residue.

-

Analytical Characterization

Verifying the identity and purity of your starting materials and final products is paramount.

-

For L-Threonine: High-Performance Liquid Chromatography (HPLC) is a robust method for quantification, often requiring pre-column derivatization for UV detection[23][24]. Ion-exchange chromatography (IEC) is also highly precise for analyzing amino acid composition[23]. Enzymatic assays using L-threonine dehydrogenase offer high specificity[23][25].

-

For Fmoc-L-Threonine: Purity is typically assessed by HPLC, which can separate the desired product from any impurities[5]. The identity is confirmed by Mass Spectrometry (MS), which will show a mass corresponding to the Fmoc-protected amino acid.

-

For Synthesized Peptides: A combination of analytical HPLC (to determine purity) and Mass Spectrometry (to confirm the correct molecular weight of the final peptide) is the gold standard[22].

Conclusion

L-threonine and this compound are not interchangeable; they are purpose-built tools for distinct scientific disciplines. L-threonine is the choice for applications that leverage its biological function—sustaining cells, tracing metabolic fates, and studying physiological responses. In contrast, this compound is the indispensable, chemically-engineered building block for the precise, controlled construction of peptides. Understanding the fundamental principle of N-α-amino protection is the key to unlocking their correct and powerful application in research and development.

References

- Quantitative Measurement of L-Threonine. (2025). Quora.

- Fmoc-L-threonine. Chem-Impex.

- Threonine: Definition, Structure, Benefits, Sources and Uses. BOC Sciences.

- CAS 73731-37-0 fmoc-L-threonine monohydr

- Cross-Validation of DL-Threonine Quantification: A Comparative Guide to Analytical Techniques. (2025). BenchChem.

- Threonine. Wikipedia.

- L-threonine analysis method and L-threonine dehydrogenase.

- CAS 73731-37-0: fmoc-L-threonine monohydr

- Fmoc vs Boc: Choosing the Right Amino Acid Deriv

- Troubleshooting Incomplete Fmoc Deprotection of Threonine Residues. (2025). BenchChem.

- L-Threonine, cell culture. Sigma-Aldrich.

- Threonine Amino Acids: Properties, Function, Benefits, and Sources.

- Application Notes and Protocols for Using DL-Threonine in Cell Culture. (2025). BenchChem.

- L-Threonine, from non-animal source, suitable for cell culture. Chem-Impex.

- Fmoc-L-threonine | 73731-37-0. J&K Scientific LLC.

- A building block for PSGL-1 via Fmoc-assisted solid-phase peptide synthesis. PMC - NIH.

- Amino Acid Deriv

- N-Terminal Deprotection - Fmoc removal. Aapptec Peptides.

- Comparing Fmoc-Thr-OH and Boc-L-Thr-OH in synthesis. (2025). BenchChem.

- Evaluation of safe utilization of l-threonine for supplementation in healthy adults: a randomized double blind controlled trial. (2025). NIH.

- HPLC Methods for analysis of Threonine.

- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick labor

- Physiological Functions of Threonine in Animals: Beyond Nutrition Metabolism. MDPI.

- Threonine Analysis Service.

- Protecting Groups in Peptide Synthesis: A Detailed Guide.

- An In-depth Technical Guide to the Research Applications of Fmoc-L-threonine. (2025). BenchChem.

- Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. (2013). Luxembourg Bio Technologies.

- Fmoc Solid Phase Peptide Synthesis. ChemPep.

- Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Total Synthesis.

- Fluorenylmethyloxycarbonyl protecting group. Wikipedia.

- Practical Synthesis Guide to Solid Phase Peptide Chemistry.

- Fmoc Solid-Phase Peptide Synthesis. (2014).

- Controlled morphological changes in self-assembled structures formed by Fmoc variants of Threonine and Serine. ChemRxiv.

Sources

- 2. CAS 73731-37-0: this compound | CymitQuimica [cymitquimica.com]

- 3. L-苏氨酸 | Sigma-Aldrich [sigmaaldrich.com]

- 4. jk-sci.com [jk-sci.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Threonine (Thr) Amino Acid Guide - Creative Peptides [creative-peptides.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Evaluation of safe utilization of l-threonine for supplementation in healthy adults: a randomized double blind controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemimpex.com [chemimpex.com]

- 11. Threonine - Wikipedia [en.wikipedia.org]

- 12. mdpi.com [mdpi.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. peptide.com [peptide.com]

- 15. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 16. peptide.com [peptide.com]

- 17. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 18. chemrxiv.org [chemrxiv.org]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. peptide.com [peptide.com]

- 21. chem.uci.edu [chem.uci.edu]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. quora.com [quora.com]

- 24. pdf.benchchem.com [pdf.benchchem.com]

- 25. US8785147B2 - L-threonine analysis method and L-threonine dehydrogenase - Google Patents [patents.google.com]

The Cornerstone of Modern Peptide Synthesis: A Technical Guide to the Discovery and Application of Fmoc-Protected Amino Acids

Preamble: A Paradigm Shift in Peptide Chemistry

For researchers, scientists, and professionals in drug development, the synthesis of peptides is a fundamental and indispensable tool. The ability to construct these vital biomolecules with precision and efficiency underpins a vast array of research, from fundamental biochemistry to the development of novel therapeutics. The journey of peptide synthesis has been one of continuous innovation, marked by a pivotal breakthrough in the 1970s: the introduction of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group. This development revolutionized solid-phase peptide synthesis (SPPS), offering a milder, more versatile, and highly efficient alternative to the then-predominant Boc/Benzyl approach.[1][2][3] This in-depth technical guide provides a comprehensive exploration of the discovery, development, and application of Fmoc-protected amino acids, offering both foundational knowledge and practical insights for the modern peptide chemist.

I. The Genesis of a Game-Changer: The Discovery and Development of the Fmoc Group

The story of the Fmoc group is a testament to the pursuit of a more orthogonal and refined approach to peptide synthesis. In 1970, Louis A. Carpino and Grace Y. Han first reported the 9-fluorenylmethoxycarbonyl group as a novel, base-sensitive amino-protecting group.[4][5] Their work laid the foundational chemistry for what would become a cornerstone of peptide synthesis. The true potential of the Fmoc group was fully realized in the late 1970s when Eric Atherton and Bob Sheppard at the Laboratory of Molecular Biology in Cambridge integrated it into the framework of solid-phase peptide synthesis (SPPS).[6] This marriage of a base-labile Nα-protecting group with acid-labile side-chain protecting groups established a truly orthogonal system, allowing for the selective deprotection of the N-terminus without disturbing the side-chain protecting groups or the linkage of the peptide to the solid support.[2][7] This innovation addressed many of the limitations of the existing Boc-chemistry, which relied on harsh acidic conditions for deprotection.[1][2]

The adoption of Fmoc-based SPPS was further accelerated by its suitability for automation. The distinct UV absorbance of the dibenzofulvene byproduct released during deprotection provided a convenient method for real-time monitoring of the reaction progress, a feature that was readily incorporated into automated peptide synthesizers.[7][8]

II. The Chemistry of Control: Understanding the Fmoc Protecting Group

The efficacy of the Fmoc group lies in its unique chemical properties, which allow for a delicate balance of stability and selective lability.

A. The Mechanism of Protection

Fmoc-protected amino acids are synthesized by reacting a free amino acid with an Fmoc-donating reagent, most commonly 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu), under basic conditions.[7][9] Fmoc-OSu is often preferred due to its greater stability and the reduced formation of unwanted side products.[9] The Fmoc group attaches to the α-amino group of the amino acid, forming a stable carbamate linkage that is resistant to the acidic conditions used for final cleavage from the resin and removal of side-chain protecting groups.[7][10]

B. The Elegance of Deprotection: A Base-Induced β-Elimination

The key to the Fmoc strategy is its selective removal under mild basic conditions. The deprotection is typically achieved using a solution of a secondary amine, most commonly 20% piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[11][12] The mechanism proceeds via a base-catalyzed β-elimination reaction. The base abstracts the acidic proton on the C9 position of the fluorenyl ring, leading to the elimination of the Fmoc group as dibenzofulvene and carbon dioxide, liberating the N-terminal amine of the peptide chain.[11][13] The highly reactive dibenzofulvene is then trapped by the secondary amine to form a stable adduct.[14][15]

III. The Practitioner's Guide: Fmoc-Solid-Phase Peptide Synthesis (SPPS) in Action

The Fmoc-SPPS workflow is a cyclical process, with each cycle extending the peptide chain by one amino acid. This iterative nature is ideally suited for automation, enabling the synthesis of long and complex peptides.

A. The Core Workflow

The synthesis cycle can be broken down into four key stages:

-

Resin Preparation and First Amino Acid Attachment: The synthesis begins with an insoluble resin support, which is swelled in a suitable solvent. The first Fmoc-protected amino acid is then covalently attached to the resin.[3]

-

Nα-Fmoc Deprotection: The Fmoc group on the N-terminus of the resin-bound amino acid is removed using a solution of 20% piperidine in DMF.[3]

-

Amino Acid Coupling: The next Fmoc-protected amino acid is activated and coupled to the newly liberated N-terminal amine of the growing peptide chain.[3]

-

Washing: Following each deprotection and coupling step, the resin is thoroughly washed to remove excess reagents and byproducts.[3]

This cycle is repeated until the desired peptide sequence is assembled.

B. Experimental Protocols

This protocol provides a general procedure for the Nα-Fmoc protection of an amino acid using Fmoc-OSu.

-

Suspend the free amino acid (20 mmol) in 20 mL of methylene chloride.

-

Add N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) (40 mmol). For amino acids with a hydroxyl group, add an additional equivalent of MSTFA.

-

Reflux the mixture until a clear solution is obtained (1-8 hours).

-

Cool the solution to room temperature and add a solution of Fmoc-OSu (20 mmol) in 30 mL of methylene chloride over 10-15 minutes.

-

Stir the reaction at room temperature until completion (2-73 hours), monitoring by TLC or HPLC.

-

Add 10 mL of methanol and stir for 30 minutes.

-

Evaporate the solvent to dryness.

-

Purify the resulting solid by washing with a 1:1 mixture of 10% aqueous citric acid and methanol, followed by water until the filtrate is neutral. Dry the product under vacuum.[6]

-

Swell the peptide-resin in DMF for 30 minutes.

-

Drain the DMF.

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate the mixture at room temperature for 5-10 minutes.[11]

-

Drain the deprotection solution.

-

Repeat steps 3-5.

-

Wash the resin thoroughly with DMF.

-

In a separate vessel, dissolve the Fmoc-amino acid (3-5 equivalents) and a coupling reagent (e.g., HCTU, 2.9 equivalents) in DMF.

-

Add N,N-Diisopropylethylamine (DIPEA) (6 equivalents) and allow the mixture to pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the mixture for 30-60 minutes at room temperature.

-

Drain the coupling solution and wash the resin thoroughly with DMF.[3]

C. Choosing the Right Tools: A Comparison of Coupling Reagents

The choice of coupling reagent is critical for the efficiency of peptide bond formation and the preservation of chiral integrity. A variety of reagents are available, each with its own advantages and disadvantages.

| Coupling Reagent | Reagent Type | Typical Coupling Time | Representative Yield (%) | Representative Purity (%) | Level of Racemization |

| HATU | Aminium/Uronium Salt | 15-45 minutes | >99 | >95 | Very Low |

| HBTU | Aminium/Uronium Salt | 20-60 minutes | >98 | >95 | Low |

| HCTU | Aminium/Uronium Salt | 15-45 minutes | >99 | >95 | Very Low |

| PyBOP | Phosphonium Salt | 30-120 minutes | >98 | >95 | Low |

| DIC/HOBt | Carbodiimide/Additive | 60-180 minutes | >95 | >90 | Low to Moderate |

| COMU | Aminium/Uronium Salt | 15-45 minutes | >99 | >95 | Very Low |

Data compiled from various scientific sources.[1][16][17]

Aminium/uronium salts like HATU, HCTU, and COMU are highly reactive and efficient, leading to shorter coupling times and high yields with minimal racemization.[1][16] However, they are also more expensive. For routine syntheses, the more cost-effective carbodiimide reagents such as DIC, in combination with an additive like HOBt or OxymaPure, can provide excellent results.[1][18]

IV. Navigating the Challenges: Side Reactions and Troubleshooting

Despite its robustness, Fmoc-SPPS is not without its challenges. Understanding and mitigating potential side reactions is crucial for obtaining high-purity peptides.

A. The Notorious Aspartimide Formation

One of the most significant side reactions in Fmoc chemistry is the formation of aspartimide, a five-membered succinimide ring, at aspartic acid (Asp) residues.[8][11] This cyclization is promoted by the basic conditions of Fmoc deprotection and is particularly prevalent in sequences where Asp is followed by a small, unhindered amino acid like glycine (Asp-Gly).[10] Aspartimide formation is problematic as the ring can be opened by nucleophiles, leading to a mixture of desired α-aspartyl peptides and undesired β-aspartyl peptides, as well as racemization at the α-carbon of the aspartic acid.[8][10] These byproducts are often difficult to separate from the target peptide.[10]

Mitigation Strategies:

-

Use of specialized protecting groups for the Asp side chain: Protecting groups such as O-2-phenylisopropyl (O-2-PhiPr) can offer significant protection against aspartimide formation.

-

Addition of HOBt to the deprotection solution: This has been shown to reduce the rate of aspartimide formation.[19]

-

Lowering the temperature: Performing the deprotection at a lower temperature can slow down the rate of this side reaction.[10]

-

Using alternative deprotection reagents: Bases like piperazine have been shown to cause less aspartimide formation compared to piperidine.[15][19]

B. Other Common Side Reactions and Their Solutions

| Side Reaction | Description | Mitigation Strategies |

| Diketopiperazine Formation | Intramolecular cyclization of the N-terminal dipeptide, leading to its cleavage from the resin. Most common with Pro or Gly at the C-terminus. | Use bulky resins like 2-chlorotrityl chloride resin. Couple the third amino acid as a pre-formed dipeptide.[20] |

| Racemization | Loss of stereochemical integrity at the α-carbon, particularly for residues like His and Cys. | Use coupling reagents known for low racemization (e.g., HATU, COMU). Use a weaker base like N-methylmorpholine (NMM) instead of DIPEA.[18][21] |

| Incomplete Deprotection/Coupling | Failure to completely remove the Fmoc group or couple the next amino acid, leading to deletion sequences. | Double the deprotection or coupling time. Use a more potent coupling reagent for difficult sequences.[20] |

V. The Broader Landscape: Orthogonality and Future Directions

The success of the Fmoc/tBu strategy is rooted in the principle of orthogonality, where different classes of protecting groups can be removed under distinct chemical conditions without affecting each other.[2][7] This allows for the synthesis of complex peptides with various modifications. A wide range of orthogonal side-chain protecting groups are available that are stable to the basic conditions of Fmoc removal but are readily cleaved by strong acids like trifluoroacetic acid (TFA) during the final cleavage step.[2]

The field of peptide synthesis continues to evolve, with ongoing research focused on developing greener and more efficient methods. This includes the exploration of alternative, less hazardous solvents and deprotection reagents, as well as the development of novel protecting groups with enhanced properties.[22][23]

VI. Conclusion: An Enduring Legacy

The discovery and development of Fmoc-protected amino acids represent a landmark achievement in chemical synthesis. The elegance and efficiency of the Fmoc/tBu strategy have made it the dominant methodology for solid-phase peptide synthesis, empowering scientists to create a vast array of peptides for both research and therapeutic applications. A thorough understanding of the underlying chemistry, coupled with a practical knowledge of the experimental protocols and potential challenges, is essential for any researcher seeking to harness the full potential of this powerful technology.

VII. References

-

Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC - NIH. (URL: [Link])

-

Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. (URL: [Link])

-

Fmoc-OSu Synthesis - New Process - Omizzur. (URL: [Link])

-

The aspartimide problem persists: Fluorenylmethyloxycarbonyl‐solid‐phase peptide synthesis (Fmoc‐SPPS) chain termination due to formation of N‐terminal piperazine‐2,5‐diones - PMC - NIH. (URL: [Link])

-

Fluorenylmethyloxycarbonyl protecting group - Wikipedia. (URL: [Link])

-

Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - MDPI. (URL: [Link])

-

Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - NIH. (URL: [Link])

-

Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. (URL: [Link])

-

9-Fluorenylmethyloxycarbonyl chloride - American Chemical Society. (URL: [Link])

-

Synthesis of N -Fmoc-Protected Amino Acid Esters and Peptides. (URL: [Link])

-

Synthesis of Reactive Amino Acid Esters by Using 9-Fluorenylmethyl Chloroformate. (URL: [Link])

-

Carpino's protecting groups, beyond the Boc and the Fmoc | Request PDF - ResearchGate. (URL: [Link])

-

Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey | Organic Process Research & Development - ACS Publications. (URL: [Link])

-

impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis - Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry (AJPAMC). (URL: [Link])

-

Deprotection - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (URL: [Link])

-

Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. (URL: [Link])

-

(PDF) Methods for Removing the Fmoc Group - ResearchGate. (URL: [Link])

-

Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK - PubMed. (URL: [Link])

-

Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis - Luxembourg Bio Technologies. (URL: [Link])

-

Methods for Removing the Fmoc Group | Springer Nature Experiments. (URL: [Link])

-

SPPS Tips For Success Handout - Mesa Labs. (URL: [Link])

-

Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2) - UCI Chemistry. (URL: [Link])

-

Guide to Solid Phase Peptide Synthesis - AAPPTEC. (URL: [Link])

-

Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent | Request PDF - ResearchGate. (URL: [Link])

-

Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC - NIH. (URL: [Link])

-

Does anyone have a pdf guide/SOP for solid phase peptide synth? : r/Chempros - Reddit. (URL: [Link])

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. acs.org [acs.org]

- 5. Fmoc-Chloride: A Cornerstone Reagent in Peptide Synthesis and Organic Chemistry_Chemicalbook [chemicalbook.com]

- 6. tandfonline.com [tandfonline.com]

- 7. chempep.com [chempep.com]

- 8. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. The aspartimide problem persists: Fluorenylmethyloxycarbonyl-solid-phase peptide synthesis (Fmoc-SPPS) chain termination due to formation of N-terminal piperazine-2,5-diones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 13. The aspartimide problem persists: Fluorenylmethyloxycarbonyl‐solid‐phase peptide synthesis (Fmoc‐SPPS) chain termination due to formation of N‐terminal piperazine‐2,5‐diones - PMC [pmc.ncbi.nlm.nih.gov]

- 14. omizzur.com [omizzur.com]

- 15. mdpi.com [mdpi.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. luxembourg-bio.com [luxembourg-bio.com]

- 18. bachem.com [bachem.com]

- 19. researchgate.net [researchgate.net]

- 20. chempep.com [chempep.com]

- 21. mesalabs.com [mesalabs.com]

- 22. Deprotection - Wordpress [reagents.acsgcipr.org]

- 23. Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK - PubMed [pubmed.ncbi.nlm.nih.gov]

Fmoc-L-Threonine Monohydrate in Drug Discovery: A Senior Application Scientist's In-depth Technical Guide

Preamble: Beyond the Building Block

In the landscape of therapeutic peptide synthesis, Fmoc-L-threonine monohydrate is more than a mere reagent; it is a critical component that dictates the strategy for assembling complex, biologically active molecules. Its unique structural features—a secondary hydroxyl group and a β-branched side chain—present both opportunities and challenges. This guide moves beyond catalog data to provide field-proven insights into leveraging this essential amino acid derivative in drug discovery. We will explore the causality behind protocol choices, address common synthetic roadblocks with validated solutions, and illustrate its application in the synthesis of clinically relevant glycopeptides.

The Strategic Importance of Fmoc-L-Threonine in Peptide Synthesis

Fmoc-L-threonine, in its N-α-protected form, is a cornerstone of modern Solid-Phase Peptide Synthesis (SPPS). The choice of the 9-fluorenylmethoxycarbonyl (Fmoc) group is strategic: its lability to mild basic conditions (typically piperidine) while remaining stable to acid allows for an orthogonal protection scheme.[1] This orthogonality is fundamental to SPPS, enabling the iterative removal of the N-terminal protecting group without prematurely cleaving acid-labile side-chain protecting groups or the peptide from its resin anchor.[2][3]

The threonine residue itself is pivotal in many bioactive peptides. Its hydroxyl group can form key hydrogen bonds for receptor binding and is a primary site for post-translational modifications (PTMs) like glycosylation and phosphorylation, which are crucial for modulating protein function, stability, and cellular signaling.[4] Consequently, mastering the incorporation of Fmoc-L-threonine is a prerequisite for accessing a vast array of therapeutic targets.

The Imperative of Side-Chain Protection: Why Fmoc-L-Thr(tBu)-OH is the Workhorse

The nucleophilic hydroxyl group on the threonine side chain cannot be left unprotected during synthesis. It would otherwise react with activated carboxyl groups of incoming amino acids, leading to chain branching and a catastrophic failure of the synthesis. The industry standard for protecting this hydroxyl group in Fmoc-SPPS is the tert-butyl (tBu) ether.[1]

Causality behind the choice of tert-Butyl (tBu):

-

Orthogonality: The tBu group is highly stable to the basic conditions (piperidine) used for Fmoc deprotection.[1]

-

Clean Cleavage: It is efficiently removed under strongly acidic conditions, typically during the final cleavage of the peptide from the resin with a trifluoroacetic acid (TFA) cocktail.[5]

-

Side-Reaction Prevention: The bulky tBu group effectively prevents O-acylation during coupling steps.

For the remainder of this guide, standard Fmoc-L-threonine incorporation will refer to the use of Fmoc-L-Thr(tBu)-OH .

Core Methodology: Incorporating Fmoc-L-Thr(tBu)-OH with High Fidelity

Threonine is a β-branched amino acid, alongside valine and isoleucine. This steric bulk near the peptide backbone can significantly hinder acylation reactions, leading to incomplete couplings and the formation of deletion sequences (-Thr).[1] This is a primary failure point in many syntheses. The expert's approach is not merely to increase reaction times, but to select a more potent activation chemistry from the outset.

Activation Strategy: Overcoming Steric Hindrance

Standard carbodiimide activators like DIC, even with additives like HOBt, can be inefficient for coupling Fmoc-L-Thr(tBu)-OH. The solution lies in using more reactive uronium/aminium or phosphonium salt-based reagents.[1]

| Reagent Class | Examples | Rationale for Use with Threonine |

| Uronium/Aminium Salts | HBTU, HATU | Highly reactive, forming activated esters rapidly. HATU is particularly effective for sterically hindered couplings due to the electron-withdrawing properties of the aza-group in its HOAt component, which forms a more reactive intermediate.[1][6] |

| Phosphonium Salts | PyBOP, PyAOP | Form highly reactive phosphonium esters. They are excellent alternatives to uronium salts and are known for their high coupling efficiency and low racemization risk. |

Expert Recommendation: For critical threonine couplings, especially within challenging sequences, HATU is the preferred activating reagent due to its superior reactivity.[1]

Validated Experimental Protocol: Single Coupling Cycle for Fmoc-L-Thr(tBu)-OH

This protocol is designed for a standard 0.1 mmol scale synthesis on an automated peptide synthesizer but is adaptable for manual synthesis. It assumes the synthesis is proceeding from the C-terminus to the N-terminus and that the N-terminal Fmoc group of the preceding residue has just been removed.

Materials:

-

Peptide-resin with a free N-terminal amine

-

Fmoc-L-Thr(tBu)-OH

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

20% (v/v) Piperidine in DMF

Workflow Diagram:

Caption: Standard cycle for incorporating Fmoc-L-Thr(tBu)-OH in SPPS.

Step-by-Step Procedure:

-

Resin Preparation: Ensure the deprotected peptide-resin is thoroughly washed with DMF (5-7 times) to remove all residual piperidine.

-

Activation Solution Preparation (Pre-activation): In a separate reaction vessel, dissolve Fmoc-L-Thr(tBu)-OH (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF. Add DIPEA (6 equivalents). Allow this mixture to pre-activate for 2-5 minutes. The solution should be clear.[1]

-

Coupling Reaction: Add the activated amino acid solution to the washed, deprotected peptide-resin.

-

Incubation: Agitate the reaction vessel (e.g., by nitrogen bubbling or orbital shaking) at room temperature for 30-60 minutes.

-

Monitoring for Completion: Take a small sample of resin beads and perform a qualitative ninhydrin (Kaiser) test. A negative result (yellow/colorless beads) indicates the absence of free primary amines and thus a complete reaction. If the test is positive (blue/purple beads), the coupling is incomplete and a second coupling should be performed.

-

Washing: Once the coupling is complete, drain the reaction solution and wash the peptide-resin extensively with DMF (5-7 times) to remove excess reagents and byproducts. The resin is now ready for the next Fmoc-deprotection cycle.

Advanced Strategies for "Difficult" Threonine-Containing Sequences

In long peptides or those with high hydrophobicity, inter-chain hydrogen bonding can lead to on-resin aggregation.[7][8] This causes the growing peptide chains to become inaccessible to reagents, resulting in synthesis failure. Threonine-rich sequences are particularly prone to this phenomenon.[8]

The Pseudoproline Solution: Disrupting Aggregation at its Source

The most powerful strategy to mitigate aggregation involving serine or threonine is the use of pseudoproline dipeptides .[9][10][11][12] A pseudoproline is a temporary, reversible modification where the threonine side-chain hydroxyl and its own backbone nitrogen are cyclized into an oxazolidine ring. This is not done to the threonine monomer but is introduced as a pre-formed dipeptide, such as Fmoc-Xaa-Thr(ψMe,Mepro)-OH .

Mechanism of Action:

-

Structural Disruption: The oxazolidine ring forces the peptide bond preceding it into a cis-conformation, creating a "kink" in the peptide backbone.[11][12]

-

Aggregation Prevention: This kink disrupts the formation of the regular inter-chain hydrogen bonds that initiate β-sheet formation and aggregation.[12][13]

-

Improved Solvation: By keeping the peptide chains separated, solvation by the DMF solvent is improved, enhancing reaction kinetics.[9]

-

Reversibility: The native Xaa-Thr sequence is fully restored during the final TFA cleavage, leaving no trace of the modification.[11]

Caption: Logical workflow for using pseudoproline dipeptides.

Guidelines for Use:

-

Incorporate a pseudoproline dipeptide approximately every 6-7 residues within a sequence prone to aggregation.[14]

-

Position them strategically before known hydrophobic regions.[11]

-

Use standard coupling protocols (e.g., with HBTU or HATU) for their incorporation; no special conditions are required.[10][15]

Application in Drug Discovery: Synthesis of MUC1 Glycopeptide Antigens

A prime example of Fmoc-L-threonine's role in drug discovery is the synthesis of glycopeptides from the Mucin 1 (MUC1) protein. MUC1 is overexpressed on cancer cells with aberrant, truncated O-glycans (like the TN and TF antigens) attached to serine and threonine residues.[16][17] These tumor-associated carbohydrate antigens (TACAs) are key targets for the development of anti-cancer vaccines.[18]

Chemical synthesis using Fmoc-protected glycosylated threonine building blocks, such as Fmoc-L-Thr(α-Ac3GalNAc)-OH , is the only way to obtain the homogeneous glycopeptides required for vaccine development.[16][19]

Synthetic Challenge and Solution

The synthesis of a MUC1 tandem repeat sequence is notoriously difficult due to aggregation.[16] The incorporation of the bulky, glycosylated Fmoc-threonine derivative further complicates the process.

Case Study: Synthesis of a MUC1 Tandem Repeat Glycopeptide In the synthesis of a 20-amino acid MUC1 glycopeptide, researchers employed a strategic approach:[16]

-

Resin Choice: A bulky trityl linker-based resin was used to minimize on-resin aggregation.[20]

-

Standard Couplings: The initial 13 amino acids were coupled using standard Fmoc-SPPS with HBTU/HOBt activation.

-

Glycosylated Threonine Coupling: The crucial Fmoc-Thr(TN)-OH building block was coupled using an increased excess of reagents (1.5 equivalents) to drive the reaction to completion.[20]

-

Capping: After each coupling step, any unreacted amines were capped with acetic anhydride to prevent the formation of deletion sequences, ensuring the final product's purity.[16]